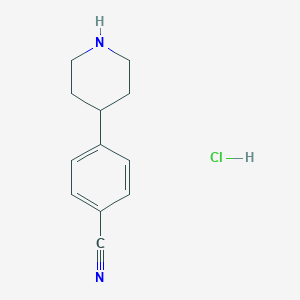

4-(Piperidin-4-YL)benzonitrile hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related piperidine compounds typically involves substitution reactions and condensation processes. For example, a compound containing a piperidine ring was synthesized through the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride, characterized by different spectroscopic techniques and single crystal X-ray diffraction studies (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of piperidine derivatives reveals that the piperidine ring often adopts a chair conformation. The structure is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions. These findings are supported by single crystal X-ray diffraction and density functional theory (DFT) calculations, providing insights into the compound's stability and reactivity (Karthik et al., 2021).

Chemical Reactions and Properties

Piperidine compounds participate in various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the electronic and steric properties of the substituents on the piperidine ring. These properties have been explored through reactions such as condensation with sulfonyl chlorides and bromination, yielding compounds with enhanced biological or physical properties (Prasad et al., 2008).

Physical Properties Analysis

The physical properties of piperidine derivatives, including thermal stability and optical properties, have been studied using techniques such as thermogravimetric analysis and spectroscopic methods. These studies reveal that piperidine compounds exhibit stability over a range of temperatures and possess specific optical characteristics that could be beneficial for applications in material science and photonics (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-(Piperidin-4-yl)benzonitrile hydrochloride and related compounds include their reactivity towards various chemical reagents, the formation of hydrogen bonds, and their ability to form stable crystalline structures. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential use in synthesizing new materials or drugs (Prasad et al., 2008).

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Synthesis

-

Scientific Field: Pharmacological Research

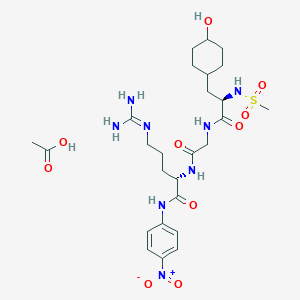

- Application Summary : Piperidine derivatives, which include “4-(Piperidin-4-YL)benzonitrile hydrochloride”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Results or Outcomes : One study found that 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . Another study discovered a potential inhibitor of SARS-CoV2 with a piperidine core .

-

Scientific Field: Medicinal Chemistry

- Application Summary : This compound has a high GI absorption and is BBB permeant, making it potentially useful in drug delivery . It also has a high bioavailability score .

- Methods of Application : The compound could be used in the design and synthesis of novel drugs. The specific methods would depend on the target drug molecule .

- Results or Outcomes : The outcomes would depend on the specific drug being synthesized. The compound’s high bioavailability and BBB permeability suggest it could be useful in creating drugs that need to cross the blood-brain barrier .

-

Scientific Field: Organic Synthesis

- Application Summary : “4-(Piperidin-4-YL)benzonitrile hydrochloride” can serve as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .

- Methods of Application : The compound could be used in the synthesis of these macrocycles. The specific methods would depend on the target macrocycle .

- Results or Outcomes : The outcomes would depend on the specific macrocycle being synthesized. The compound’s structure suggests it could be useful in creating rigid, preorganized structures .

-

Scientific Field: Material Science

- Application Summary : This compound can be used in the synthesis of materials with specific properties . For example, it can be used as a precursor in the synthesis of polymers or other materials .

- Methods of Application : The specific methods would depend on the target material and its desired properties .

- Results or Outcomes : The outcomes would depend on the specific material being synthesized. The compound’s structure suggests it could be useful in creating materials with specific properties .

-

Scientific Field: Biochemistry

- Application Summary : “4-(Piperidin-4-YL)benzonitrile hydrochloride” can be used in the study of biochemical processes . For example, it can be used to study the interactions between this compound and biological molecules .

- Methods of Application : The compound could be used in biochemical assays or experiments. The specific methods would depend on the target biological molecule .

- Results or Outcomes : The outcomes would depend on the specific biochemical process being studied. The compound’s structure suggests it could interact with biological molecules in specific ways .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

4-piperidin-4-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZCFNFGOOKBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598639 | |

| Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-YL)benzonitrile hydrochloride | |

CAS RN |

162997-34-4 | |

| Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)